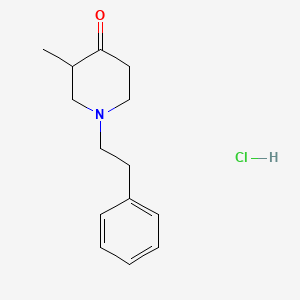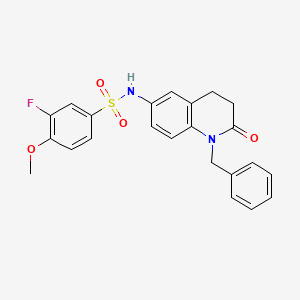
4-Methyl-2-(1-pyrrolidinyl)quinoline
Descripción general
Descripción
4-Methyl-2-(1-pyrrolidinyl)quinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methyl group at the fourth position and a pyrrolidinyl group at the second position
Aplicaciones Científicas De Investigación
4-Methyl-2-(1-pyrrolidinyl)quinoline has a wide range of applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-2-pyrrolidinone”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, reproductive toxicant, and specific target organ toxicant (respiratory system) .
Direcciones Futuras
Recent advances in the synthesis of quinoline and its derivatives have focused on green chemistry principles, such as reducing the use of harmful chemicals and solvents, and increasing atom economy . Future research may continue to explore these methods, as well as the design of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-2-(1-pyrrolidinyl)quinoline is the transient receptor potential channel 4 (TRPC4) in Mus musculus . This channel plays a crucial role in various physiological processes, including the regulation of cellular calcium levels.
Mode of Action
It is known that the compound interacts with its targets, possibly by binding to the active site of the trpc4 channel . This interaction could lead to changes in the channel’s function, potentially altering cellular calcium levels.
Biochemical Pathways
Changes in these pathways could have downstream effects on various cellular processes, including muscle contraction, neurotransmission, and cell growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with the TRPC4 channel . By potentially altering the function of this channel, the compound could affect cellular calcium levels, leading to changes in various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with the TRPC4 channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(1-pyrrolidinyl)quinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline core . Another method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically employs large-scale synthesis techniques that optimize yield and purity. These methods often utilize catalysts and controlled reaction environments to ensure efficient production. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are also employed to enhance the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2-(1-pyrrolidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Comparación Con Compuestos Similares
Quinoline: The parent compound of 4-Methyl-2-(1-pyrrolidinyl)quinoline, which also exhibits significant biological activity.
Pyrrolidine: A five-membered nitrogen-containing ring that is a key structural component of the compound.
4-Hydroxyquinoline: Another quinoline derivative with notable biological properties.
Uniqueness: this compound is unique due to the presence of both a methyl group and a pyrrolidinyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-10-14(16-8-4-5-9-16)15-13-7-3-2-6-12(11)13/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIIJGQRVGSYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322006 | |
| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
53541-66-5 | |
| Record name | 4-methyl-2-pyrrolidin-1-ylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


![Tert-butyl (3aR,7aS)-5-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2632288.png)
![{4-[2-(3-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B2632291.png)
![2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2632297.png)



![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2632304.png)
![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)

